molecular formula C9H18ClNO B1414313 (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride CAS No. 2108850-14-0

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride

Cat. No.: B1414313
CAS No.: 2108850-14-0
M. Wt: 191.7 g/mol
InChI Key: GPYDJOAKGIWFSS-UHFFFAOYSA-N
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Description

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride (CAS: 105176-66-7) is a bicyclic amine derivative with the molecular formula C₉H₁₇NO·HCl and a molecular weight of 191.70 g/mol . The compound features a rigid bicyclo[2.2.2]octane scaffold substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position, protonated as a hydrochloride salt. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for drug discovery, particularly in modulating biological pathways such as the integrated stress response (ISR) .

Synthetic routes often involve multi-step processes, including lithium aluminum hydride (LiAlH₄) reductions and Dess-Martin periodinane oxidations, as demonstrated in the preparation of related bicyclo[2.2.2]octane derivatives . The compound is classified as a laboratory chemical (H302, H315, H319, H335) and requires careful handling due to its toxicity and irritancy .

Properties

IUPAC Name

(4-amino-1-bicyclo[2.2.2]octanyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-9-4-1-8(7-11,2-5-9)3-6-9;/h11H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYDJOAKGIWFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with bicyclo[2.2.2]octane.

    Functionalization: Introduction of an amino group at the 4-position and a hydroxymethyl group at the 1-position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Synthesis: Large-scale functionalization of bicyclo[2.2.2]octane.

    Purification: Use of crystallization or other purification techniques to obtain the pure compound.

    Quality Control: Ensuring the compound meets industrial standards for purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of (4-Carboxybicyclo[2.2.2]octan-1-yl)methanol.

    Reduction: Formation of (4-Aminobicyclo[2.2.2]octan-1-yl)methane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neurotransmission Modulation

The compound has shown promise in influencing neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that it may enhance or modulate neurotransmitter levels, which is crucial in developing treatments for various psychiatric conditions such as depression and anxiety disorders.

Analgesic Properties

Preliminary studies suggest that (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride may exhibit analgesic effects, positioning it as a potential candidate for pain management therapies. Its mechanism may involve interaction with pain pathways, possibly providing relief similar to traditional analgesics without the associated side effects.

Antidepressant Activity

Due to its structural similarity to established antidepressants, this compound may possess mood-enhancing properties through serotonin modulation. Its potential as an antidepressant is being explored, with ongoing studies aimed at understanding its efficacy and safety profile in clinical settings.

Key Interactions

  • Dopaminergic Pathways : Potential modulation of dopamine levels may contribute to its antidepressant effects.
  • Serotonergic Pathways : Similarities with known serotonergic agents suggest a role in enhancing serotonin availability or receptor sensitivity.

Case Study 1: Neuropharmacological Evaluation

A recent study evaluated the neuropharmacological properties of this compound in animal models of depression and anxiety. Results indicated significant reductions in depressive behaviors, suggesting that the compound could be a viable candidate for further clinical trials targeting mood disorders.

Case Study 2: Analgesic Efficacy

In another investigation, the analgesic potential of this compound was assessed using established pain models in rodents. The findings demonstrated that administration of this compound resulted in marked pain relief comparable to conventional analgesics, warranting further exploration into its mechanisms and therapeutic applications.

Mechanism of Action

The mechanism of action of (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between (4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride and analogous bicyclic amines:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol HCl 105176-66-7 C₉H₁₇NO·HCl 191.70 Bicyclo[2.2.2]octane, 4-amino, 1-hydroxymethyl Reference compound
(trans-4-Aminocyclohexyl)methanol HCl 1504-49-0 C₇H₁₅NO·HCl 181.66 Monocyclic cyclohexane, trans-4-amino, 1-hydroxymethyl Reduced rigidity; higher conformational flexibility
4-Aminobicyclo[2.2.2]octan-1-ol HCl 1403864-74-3 C₈H₁₅NO·HCl 177.67 Bicyclo[2.2.2]octane, 4-amino, 1-hydroxy (no methylene spacer) Lack of hydroxymethyl group; shorter side chain
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HCl 135908-43-9 C₁₀H₁₈ClNO₂ 219.71 Bicyclo[2.2.2]octane, 4-amino, 1-methoxycarbonyl Ester group enhances lipophilicity
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol HCl 2193064-51-4 C₉H₁₈ClNO 191.70 Bicyclo[2.2.2]octane, 2-amino, 2-hydroxymethyl (positional isomer) Altered amino group position; steric effects differ

Biological Activity

(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride is a bicyclic compound with significant potential in pharmacology and neuroscience. Its unique structure, characterized by an amine group and a hydroxymethyl group, suggests various biological activities, particularly in modulating neurotransmitter systems.

  • IUPAC Name : this compound
  • Molecular Formula : C9H17ClN2O
  • Molecular Weight : 194.70 g/mol
  • CAS Number : 105176-66-7

Neurotransmission Modulation

Research indicates that this compound may influence neurotransmitter levels, particularly in dopaminergic and serotonergic pathways. This modulation is crucial for developing treatments for neurological disorders.

Analgesic Effects

Preliminary studies suggest that this compound exhibits analgesic properties, making it a candidate for pain management therapies. Its interaction with pain pathways could provide insights into new analgesic drugs.

Antidepressant Activity

Given its structural similarities to known antidepressants, this compound may enhance mood through serotonin modulation. This potential has been highlighted in various studies focusing on its antidepressant-like effects.

The mechanism of action involves interactions with specific receptors in the brain, influencing neurotransmitter release and uptake. This can lead to alterations in mood and pain perception, making it a target for further pharmacological exploration.

Case Studies and Experimental Data

A series of studies have investigated the biological activity of this compound:

  • Neurotransmitter Interaction : A study demonstrated that the compound increased serotonin levels in vitro, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors) .
  • Analgesic Properties : In animal models, the compound showed a significant reduction in pain responses compared to control groups, indicating its potential as a non-opioid analgesic .
  • Antidepressant Effects : Behavioral tests in rodents indicated that administration of the compound resulted in reduced depressive-like behaviors, supporting its role as a potential antidepressant .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
Compound AAntidepressant
Compound BAnalgesic
Compound CNeurotransmitter Modulator

Q & A

Q. How can computational models (e.g., QSAR) predict the antimalarial activity of derivatives of this compound?

  • Methodological Answer : Develop a QSAR model using molecular descriptors (e.g., topological polar surface area, logP) and antimalarial activity data from analogs. Apply linear discriminant analysis (LDA) to classify active/inactive compounds, validated via cross-validation (e.g., leave-one-out). Use Schrödinger Maestro or MOE for descriptor calculation and model building .

  • Example Equation : pIC50=0.75(LogP)1.2(TPSA)+3.1\text{pIC}_{50} = 0.75(\text{LogP}) - 1.2(\text{TPSA}) + 3.1

    (Derived from ’s regression analysis on bicyclo-octane esters.)

Q. What crystallographic techniques are suitable for resolving the structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction with SHELXL for refinement. Grow crystals via slow evaporation from ethanol/water (1:1). Index reflections using Bruker APEX-III, and refine hydrogen positions with SHELX’s riding model. Validate thermal displacement parameters (ADPs) and check for twinning using PLATON .

Q. How can researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?

  • Methodological Answer : Apply iterative validation:
    • Step 1 : Replicate experiments under controlled conditions (e.g., pH 7.4 PBS for solubility).
    • Step 2 : Use orthogonal methods (e.g., Karl Fischer titration for moisture content; DSC/TGA for thermal stability).
    • Step 3 : Perform statistical analysis (e.g., Grubbs’ test for outliers) to resolve discrepancies .

Q. What structural modifications enhance the compound’s biological activity?

  • Methodological Answer : Replace the methanol group with esters (e.g., acetate, propionate) to improve lipophilicity. Test derivatives in Plasmodium falciparum 3D7 strain cultures (IC50_{50} determination). Corrogate activity with steric/electronic parameters using Hammett plots or 3D pharmacophore modeling .

Q. How can mechanistic studies elucidate the compound’s mode of action in antimalarial applications?

  • Methodological Answer : Perform time-kill assays and stage-specific drug exposure experiments. Use RNA-seq to identify dysregulated pathways in treated parasites. Validate targets via molecular docking (e.g., PfDHFR-TS enzyme) and competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride
Reactant of Route 2
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol hydrochloride

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